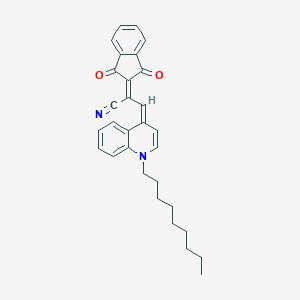![molecular formula C16H19BrN2O B391054 N'-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391054.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bicyclo[4.1.0]heptane ring system, which is fused with a carbohydrazide moiety and a 4-bromophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 4-bromoacetophenone with bicyclo[4.1.0]heptane-7-carbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]methanesulfonohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[410]heptane-7-carbohydrazide stands out due to its bicyclo[410]heptane ring system, which imparts unique steric and electronic properties
特性
分子式 |
C16H19BrN2O |
|---|---|
分子量 |
335.24g/mol |
IUPAC名 |
N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H19BrN2O/c1-10(11-6-8-12(17)9-7-11)18-19-16(20)15-13-4-2-3-5-14(13)15/h6-9,13-15H,2-5H2,1H3,(H,19,20)/b18-10+ |
InChIキー |
KRDBWWMPMKJBMX-VCHYOVAHSA-N |
SMILES |
CC(=NNC(=O)C1C2C1CCCC2)C3=CC=C(C=C3)Br |
異性体SMILES |
C/C(=N\NC(=O)C1C2C1CCCC2)/C3=CC=C(C=C3)Br |
正規SMILES |
CC(=NNC(=O)C1C2C1CCCC2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,3aR)-2-(4-ethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390971.png)
![6-(1-Adamantyl)-2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}nicotinonitrile](/img/structure/B390972.png)
![1-(1-adamantylcarbonyl)-2-(2-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390978.png)
![2,2-Dimethyl-5-[(5-nitrofuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B390980.png)
![3-(1-adamantylcarbonyl)-2-(2-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B390981.png)
![2-(4-NITROBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B390982.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B390986.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B390987.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B390988.png)
![2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B390990.png)



![2-[(2-Fluorobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B390994.png)
